2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid

Description

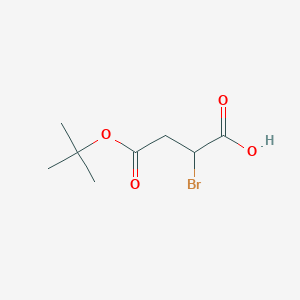

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYUSTNSODJZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269809 | |

| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914224-26-3 | |

| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914224-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-4-(tert-butoxy)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. The document delineates its nomenclature, detailed synthetic protocols with mechanistic insights, comprehensive spectroscopic characterization, and significant applications, particularly in the development of therapeutic agents. Emphasis is placed on its role as a key intermediate in the synthesis of complex molecules, supported by established experimental procedures and data.

Nomenclature and Structural Identification

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a chiral α-bromo carboxylic acid monoester. The presence of a stereocenter at the C2 position gives rise to (R)- and (S)-enantiomers, in addition to the racemic mixture. Accurate identification is paramount for its application in stereospecific synthesis.

Systematic and Alternative Names:

A comprehensive list of synonyms and identifiers is crucial for navigating the chemical literature and supplier databases.

| Name Type | Identifier |

| Preferred IUPAC Name | 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid |

| Systematic IUPAC Name | 2-bromo-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid[1] |

| Common Synonyms | 2-Bromosuccinic acid 4-tert-butyl ester |

| 3-(tert-Butoxycarbonyl)-3-bromopropanoic acid | |

| Butanedioic acid, 2-bromo-, 4-(1,1-dimethylethyl) ester | |

| Stereospecific Names | (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid[2] |

| (R)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | |

| CAS Registry Numbers | 914224-26-3 (racemic) |

| 191221-14-4 ((S)-enantiomer)[2] | |

| Molecular Formula | C₈H₁₃BrO₄ |

| Molecular Weight | 253.09 g/mol |

| InChI | InChI=1S/C8H13BrO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4H2,1-3H3,(H,11,12)[1] |

| SMILES | CC(C)(C)OC(=O)CC(C(=O)O)Br[1] |

Synthesis and Mechanism

The primary route for the synthesis of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is the α-bromination of its precursor, 4-(tert-butoxy)-4-oxobutanoic acid (mono-tert-butyl succinate). The Hell-Volhard-Zelinsky (HVZ) reaction is the classical and most effective method for this transformation.

Synthesis of the Precursor: 4-(tert-butoxy)-4-oxobutanoic acid

The starting material, mono-tert-butyl succinate, can be readily prepared from succinic anhydride and tert-butanol.

Experimental Protocol: Synthesis of 4-(tert-butoxy)-4-oxobutanoic acid [3]

-

Materials: Succinic anhydride, tert-butanol, N-hydroxysuccinimide, 4-dimethylaminopyridine (DMAP), triethylamine, toluene, ethyl acetate, 10% citric acid solution, brine, magnesium sulfate.

-

Procedure:

-

Dissolve succinic anhydride (5.0 g, 50.0 mmol), N-hydroxysuccinimide (1.7 g, 15.0 mmol), and 4-dimethylaminopyridine (610 mg, 5.0 mmol) in toluene (25 mL) in a round-bottom flask.

-

Sequentially add tert-butanol (5.9 mL, 62.5 mmol) and triethylamine (2.1 mL, 15 mmol).

-

Reflux the mixture for 16 hours.

-

Cool the solution to room temperature and pour it into ethyl acetate (25 mL).

-

Wash the organic phase with a 10% citric acid solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (eluent: dichloromethane) to yield 4-(tert-butoxy)-4-oxobutanoic acid as a white solid.

-

α-Bromination via Hell-Volhard-Zelinsky Reaction

The HVZ reaction facilitates the selective bromination at the α-carbon of a carboxylic acid. The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine.

Experimental Protocol: Synthesis of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid

-

Materials: 4-(tert-butoxy)-4-oxobutanoic acid, phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂), thionyl chloride (SOCl₂) (optional, for acyl chloride formation), inert solvent (e.g., dichloromethane, carbon tetrachloride).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, charge 4-(tert-butoxy)-4-oxobutanoic acid (1 equivalent).

-

Add a catalytic amount of phosphorus tribromide (PBr₃) (approx. 0.1 equivalents). Alternatively, red phosphorus can be used.

-

Slowly add bromine (Br₂) (1.1 equivalents) dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or NMR).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to hydrolyze the intermediate acyl bromide.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid.

-

Purify the product by column chromatography or recrystallization as needed.

-

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction mechanism involves several key steps:

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Spectroscopic Characterization

The structural elucidation of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is confirmed through various spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data.

| Technique | Data and Interpretation |

| ¹H NMR | δ (ppm): ~1.45 (s, 9H, -C(CH₃)₃), ~2.6-3.2 (m, 2H, -CH₂-), ~4.5-4.7 (m, 1H, -CH(Br)-), ~10-12 (br s, 1H, -COOH). The exact shifts can vary based on the solvent. The multiplet for the diastereotopic protons of the CH₂ group and the methine proton are characteristic. |

| ¹³C NMR | δ (ppm): ~28 (-C(CH₃)₃), ~35-40 (-CH₂-), ~40-45 (-CH(Br)-), ~81 (-C(CH₃)₃), ~170-175 (-C=O, ester and acid). The chemical shifts are indicative of the different carbon environments. |

| IR (Infrared) | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1735 (C=O stretch of ester), ~1710 (C=O stretch of carboxylic acid), ~1150 (C-O stretch of tert-butyl group), ~600-700 (C-Br stretch). |

| Mass Spec (MS) | m/z: Expected [M-H]⁻ at ~251/253 (isotopic pattern for Br). ESI-MS may show adducts such as [M+Na]⁺.[1] |

Applications in Drug Discovery and Development

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a valuable building block in medicinal chemistry due to its bifunctional nature. The α-bromo acid moiety allows for nucleophilic substitution or the formation of α-amino acids, while the tert-butyl ester serves as a protecting group for the carboxylic acid.

Role in Peptide Synthesis

The tert-butyl ester is a common protecting group for the side chains of acidic amino acids like aspartic acid and glutamic acid in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The α-bromo functionality of the title compound allows for its use as a precursor to non-canonical amino acids. The bromine can be displaced by an amine, often from another amino acid or a protected ammonia source, to form a dipeptide linkage or a novel amino acid residue. This is particularly useful for creating peptidomimetics and constrained peptides with modified backbones.

Caption: Workflow for incorporation into a peptide backbone.

Intermediate for Active Pharmaceutical Ingredients (APIs)

A significant application of this compound is in the synthesis of γ-secretase modulators (GSMs), which are being investigated as potential therapeutics for Alzheimer's disease.[6][7][8] GSMs aim to allosterically modulate the γ-secretase enzyme to reduce the production of the pathogenic amyloid-β (Aβ42) peptide without inhibiting the cleavage of other essential substrates like Notch.

One class of GSMs features a succinic acid derivative core, where 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid serves as a key starting material. The bromine atom allows for the introduction of various aryl or heteroaryl groups via nucleophilic substitution, while the carboxylic acid and its protected form provide handles for further chemical modifications.

Safety and Handling

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a highly valuable and versatile building block in organic synthesis, with significant applications in drug discovery and development. Its synthesis via the Hell-Volhard-Zelinsky reaction is a robust method, and its bifunctional nature allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this compound in the creation of novel and complex molecules.

References

Sources

- 1. PubChemLite - 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid (C8H13BrO4) [pubchemlite.lcsb.uni.lu]

- 2. (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | 191221-14-4 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 5. biovera.com.au [biovera.com.au]

- 6. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. d-nb.info [d-nb.info]

Stability of tert-butyl ester group in 2-bromo succinate derivatives

An In-depth Technical Guide on the Stability of the Tert-butyl Ester Group in 2-Bromo Succinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in organic synthesis, prized for its unique stability profile. Its steric bulk provides robust protection against a wide array of nucleophilic and basic reagents, while its selective lability under acidic conditions allows for strategic deprotection.[1] This guide provides a comprehensive technical overview of the stability of the tert-butyl ester group, with a specific focus on its behavior in 2-bromo succinate derivatives—a structural motif of increasing interest in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its stability and cleavage, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of the Tert-butyl Ester Protecting Group

In the multi-step synthesis of complex molecules, particularly in drug development, the selective protection and deprotection of functional groups is paramount. The tert-butyl ester offers a distinct advantage due to its orthogonal reactivity profile. It remains stable under conditions that would cleave other common ester groups, such as methyl or ethyl esters, yet can be removed under mild acidic conditions that leave other sensitive functionalities intact.[2][3]

The efficacy of the tert-butyl ester as a protecting group is rooted in two key principles:

-

Steric Hindrance: The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of nucleophiles and basic conditions.[2]

-

Carbocation-Mediated Cleavage: Deprotection is not a simple hydrolysis. Instead, it proceeds via a mechanism involving the formation of a stable tertiary carbocation, which is readily accomplished under acidic conditions.[2][4] This irreversible decomposition of the protecting group into isobutylene gas drives the reaction to completion.[1]

Mechanistic Insights into Stability and Cleavage

A thorough understanding of the reaction mechanisms is critical for predicting the stability of the tert-butyl ester and for designing effective deprotection strategies.

Acid-Catalyzed Deprotection: The AAL1 Mechanism

The cleavage of a tert-butyl ester in the presence of acid is a classic example of an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism.[4][5]

Caption: Acid-catalyzed deprotection of a tert-butyl ester via the AAL1 mechanism.

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to steric hindrance, nucleophilic attack at this position is disfavored. Instead, the C-O bond between the oxygen and the tert-butyl group cleaves heterolytically to form a stable tertiary carbocation and the carboxylic acid. This step is typically the rate-determining step of the reaction. The tert-butyl cation then rapidly eliminates a proton to form isobutylene gas.[6]

Stability Under Basic and Nucleophilic Conditions

The tert-butyl ester exhibits exceptional stability in basic and nucleophilic environments. The standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism for ester hydrolysis is significantly hindered.

Caption: Steric hindrance preventing the BAC2 hydrolysis mechanism.

The bulky tert-butyl group sterically obstructs the approach of the hydroxide ion or other nucleophiles to the carbonyl carbon, making the formation of the tetrahedral intermediate highly unfavorable.[2] While some reports suggest that under harsh, non-aqueous conditions with poorly solvated hydroxide ions, cleavage of hindered esters can occur, this is not a common or practical method for deprotection.[7]

The Influence of the 2-Bromo Substituent in Succinate Derivatives

The presence of a bromine atom at the 2-position of a succinate derivative introduces electronic and steric factors that can potentially influence the stability of the tert-butyl ester.

-

Electronic Effects: The electron-withdrawing inductive effect of the bromine atom can slightly increase the electrophilicity of the adjacent carbonyl carbon. However, this effect is generally not significant enough to overcome the substantial steric hindrance of the tert-butyl group and render it susceptible to nucleophilic attack under standard basic conditions.

-

Steric Effects: The bromine atom adds to the steric bulk around the ester functionality. This could further hinder any potential nucleophilic attack, thereby enhancing the stability of the ester.

Comparative Stability and Deprotection Conditions

The choice of deprotection conditions is critical to ensure the selective removal of the tert-butyl group without affecting other sensitive functionalities in the molecule.

| Condition | Reagents | tert-Butyl Ester Stability | Comments | References |

| Strongly Acidic | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Labile | The most common and efficient method for deprotection.[2][9] | [2][9][10] |

| Aqueous Acid | 85% Aqueous Phosphoric Acid | Labile | A milder and greener alternative to TFA.[2][11] | [2][11][12] |

| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | Labile | Offers chemoselectivity in the presence of other acid-sensitive groups.[2][13] | [2][13] |

| Basic (Aqueous) | NaOH or KOH in H₂O/THF | Stable | Highly resistant to basic hydrolysis due to steric hindrance. | [2][14] |

| Basic (Anhydrous) | Powdered KOH in THF | Potentially Labile | Can cleave hindered esters under anhydrous conditions, though not a standard method.[11] | [7][11] |

| Catalytic | Tris(4-bromophenyl)amminium radical cation (Magic Blue) and Triethylsilane | Labile | A mild, catalytic method for deprotection under neutral conditions.[11][15][16] | [11][15][16] |

| Thermal | Refluxing Toluene with Silica Gel | Labile | A method for thermolytic cleavage.[17] | [17] |

| Reducing Agents | LiAlH₄, NaBH₄ | Stable | Generally stable to common hydride reducing agents.[2] | [2] |

| Oxidizing Agents | Common Oxidizing Agents | Stable | Generally stable to a wide range of oxidizing agents.[2] | [2] |

Experimental Protocol: Assessing the Stability of Di-tert-butyl 2-bromosuccinate

This section provides a detailed, self-validating experimental workflow to systematically evaluate the stability of the tert-butyl ester group in a model compound, di-tert-butyl 2-bromosuccinate, under various stress conditions.

Synthesis of Di-tert-butyl 2-bromosuccinate

A plausible synthetic route can be adapted from literature procedures for similar compounds.

Caption: Workflow for the synthesis and stability testing of di-tert-butyl 2-bromosuccinate.

Materials:

-

Succinic anhydride

-

tert-Butanol (t-BuOH)

-

4-(Dimethylamino)pyridine (DMAP)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or another radical initiator

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of Di-tert-butyl succinate: This can be achieved through a two-step process involving the initial formation of mono-tert-butyl succinate followed by a second esterification.

-

Bromination of Di-tert-butyl succinate: The α-bromination can be carried out using NBS and a radical initiator like AIBN in an appropriate solvent.

-

Purification: The crude product should be purified by column chromatography to obtain pure di-tert-butyl 2-bromosuccinate.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Stability Assessment Protocol

General Procedure:

-

In separate reaction vessels, dissolve a known amount of di-tert-butyl 2-bromosuccinate in the appropriate solvent for each test condition.

-

Add the specified reagent for each condition.

-

Stir the reactions at the designated temperature.

-

Monitor the progress of the reaction at regular intervals (e.g., 1, 4, 12, and 24 hours) using Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material and the appearance of any new products.

-

Upon completion of the time course or if the reaction goes to completion, quench the reaction appropriately.

-

Work up the reaction mixture to isolate the product(s).

-

Analyze the product(s) by NMR and mass spectrometry to determine the extent of decomposition and the identity of any cleavage products.

Test Conditions:

-

Acidic: 1:1 mixture of TFA and DCM at room temperature.

-

Basic: 1 M NaOH in a 1:1 mixture of THF and water at room temperature and at 50 °C.

-

Neutral/Catalytic: Catalytic amount of Tris(4-bromophenyl)amminium radical cation (Magic Blue) with triethylsilane in DCM at room temperature.[15][16]

-

Thermal: Reflux in toluene with and without silica gel.[17]

Conclusion

The tert-butyl ester is a robust and versatile protecting group, and its stability in the context of 2-bromo succinate derivatives is expected to be high under a wide range of synthetic conditions, with the notable exception of acidic environments. The steric hindrance provided by the tert-butyl group is the primary factor contributing to its stability against nucleophilic and basic attack. While the electronic effect of the 2-bromo substituent is likely minimal, a systematic experimental evaluation, as outlined in this guide, is the most reliable way to quantify its stability under specific reaction conditions. The insights and protocols presented herein are intended to provide researchers and drug development professionals with the foundational knowledge and practical tools necessary to confidently utilize tert-butyl esters in their synthetic strategies.

References

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

-

University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bristol. [Link]

-

ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

-

PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

-

University of Bath. (n.d.). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. University of Bath's research portal. [Link]

-

PubMed. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Ester Deprotection. Wordpress. [Link]

-

ProQuest. (n.d.). Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. ProQuest. [Link]

-

Bentham Science Publisher. (n.d.). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Bentham Science Publisher. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

-

Oxford Academic. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. [Link]

-

ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. [Link]

-

ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

-

Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

- Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

-

SciELO. (n.d.). Evaluation of the influence of base and alkyl bromide on synthesis of pyrazinoic acid esters through fatorial design. SciELO. [Link]

-

National Institutes of Health. (n.d.). Supporting Information. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Stereoisomeric Landscape of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid: A Comparative Analysis of the (S)-Enantiomer and its Racemic Mixture

Abstract

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity, safety, and pharmacokinetic profile. This guide provides an in-depth technical examination of (S)-2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, a chiral building block, comparing its properties as a single enantiomer against its racemic mixture. We will dissect the critical differences in their physicochemical characteristics, explore the profound implications for pharmacology, and provide validated experimental protocols for their differentiation and analysis. This document is intended for researchers, chemists, and drug development professionals who navigate the complexities of chiral molecules, emphasizing the scientific rationale behind stereospecific analysis and development.

The Imperative of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of molecular recognition in biological systems.[1][2] The two mirror-image forms, known as enantiomers, possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents).[2] However, the vast majority of biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality in the body leads to stereospecific interactions, meaning that enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles.[3][4]

One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or, in the most critical cases, contribute to undesirable or toxic effects (the distomer).[5] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the critical importance of understanding stereoisomerism.[6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear policies encouraging the development of single-enantiomer drugs and requiring thorough characterization of stereoisomers.[7][8][9]

This guide uses 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid as a model compound to explore these principles. We will compare the pure (S)-enantiomer with its racemic mixture—a 1:1 mixture of the (S) and (R) enantiomers.

Diagram 1: The Concept of Enantiomers

Caption: (S) and (R) enantiomers are non-superimposable mirror images.

Comparative Physicochemical Properties

While enantiomers are identical in many respects, key differences emerge when they interact with a chiral environment or plane-polarized light. A racemic mixture can also exhibit unique solid-state properties compared to its constituent enantiomers.

Optical Activity: The Defining Characteristic

The most fundamental difference between a pure enantiomer and a racemate is their interaction with plane-polarized light.

-

The (S)-Enantiomer: As a chiral molecule, it will rotate the plane of polarized light and is thus "optically active." The direction (clockwise, +, or dextrorotatory; counter-clockwise, -, or levorotatory) and magnitude of this rotation are specific properties.

-

The Racemic Mixture: Containing equal amounts of the (S) and (R) enantiomers, the rotation caused by one enantiomer is perfectly cancelled by the equal and opposite rotation of the other. Therefore, a racemic mixture is always optically inactive.[2]

Thermal Properties: A Window into the Solid State

The melting point of a racemic mixture can be different from that of the pure enantiomers. This behavior depends on how the enantiomers pack in the crystal lattice.

-

Racemic Compound (Racemate): A well-ordered crystal lattice containing equal numbers of (S) and (R) molecules in the unit cell. Its melting point is a distinct physical constant that can be higher, lower, or the same as the pure enantiomer.

-

Conglomerate: A mechanical mixture of separate crystals of the (S)-enantiomer and the (R)-enantiomer. A conglomerate typically has a lower melting point than the pure enantiomer, exhibiting eutectic behavior.[10]

Differential Scanning Calorimetry (DSC) is the primary technique used to investigate these thermal properties, revealing distinct melting endotherms and enthalpies of fusion.[11][12]

Spectroscopic Analysis

Standard spectroscopic techniques in an achiral environment will not differentiate between enantiomers.

-

NMR and IR Spectroscopy: The connectivity and bonding are identical, so the spectra of the (S)-enantiomer and the racemic mixture are indistinguishable.

-

Mass Spectrometry: Enantiomers have the same mass, leading to identical mass spectra.

-

Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light.[13][14] A pure enantiomer will produce a characteristic spectrum, while the racemic mixture will yield no signal.

Table 1: Comparative Physicochemical Properties

| Property | (S)-2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid | Racemic Mixture | Rationale for Difference |

|---|---|---|---|

| Molecular Formula | C₈H₁₃BrO₄ | C₈H₁₃BrO₄ | Identical atomic composition. |

| Molecular Weight | 269.09 g/mol | 269.09 g/mol | Identical atomic composition. |

| Optical Rotation [α] | Non-zero (e.g., [α]D = +X° or -X°) | 0° | The equal and opposite rotations of the two enantiomers cancel each other out.[2] |

| Melting Point | Tmp | T'mp (can be >, <, or = Tmp) | Depends on crystal packing (racemic compound vs. conglomerate).[10] |

| Solubility (achiral solvent) | Identical | Identical | Enantiomers have identical interactions with achiral solvent molecules. |

| Solubility (chiral solvent) | Different | Different | Diastereomeric solvated complexes are formed with different energies and solubilities. |

| NMR/IR Spectra (achiral) | Identical Spectra | Identical Spectra | Identical chemical structure and bonding. |

| Circular Dichroism | Non-zero signal | Zero signal | Only chiral molecules exhibit differential absorption of circularly polarized light.[13] |

The Pharmacological Divide: Activity and Safety

The true divergence between an enantiomer and a racemate becomes evident within a biological system. The interactions are governed by the Easson-Stedman hypothesis , which posits that a more potent stereoisomer must engage with its biological target via at least three points of interaction. Due to their different 3D arrangements, only one enantiomer may achieve the optimal fit.

-

Pharmacodynamics (PD): The (S)-enantiomer of our model compound, when interacting with a target enzyme or receptor, will form a diastereomeric complex. The corresponding complex with the (R)-enantiomer will have a different geometry and binding energy. This can lead to significant differences in potency and effect.[15] For example, the S(-) isomer of carvedilol is a potent beta-blocker, while both isomers possess alpha-blocking activity.[15]

-

Pharmacokinetics (PK): All four major pharmacokinetic processes—Absorption, Distribution, Metabolism, and Excretion (ADME)—can be stereoselective.[1]

-

Absorption: One isomer may be preferentially transported across the gut wall.

-

Distribution: Enantiomers can exhibit different binding affinities for plasma proteins like albumin, affecting the concentration of free, active drug.[3]

-

Metabolism: Enzymes, particularly the Cytochrome P450 family, often metabolize enantiomers at different rates, leading to different half-lives and exposure levels.

-

Excretion: Renal clearance can also be a stereoselective process.

-

Developing a racemic mixture without understanding the individual profiles of each enantiomer introduces a 50% isomeric impurity. This "distomer" may be an inert passenger, but it could also contribute to side effects, place an unnecessary metabolic burden on the patient, or even antagonize the therapeutic action of the eutomer.[3]

Diagram 2: Chiral Drug Development Workflow

Caption: Decision workflow for developing a chiral drug candidate.

Analytical & Preparative Methodologies

Accurate characterization and separation of enantiomers are paramount. This section details the core experimental protocols required.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the most widely used technique for separating enantiomers.[5] It utilizes a chiral stationary phase (CSP) that interacts transiently and differently with each enantiomer, leading to different retention times.

Principle: The separation is based on the formation of temporary diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[16] These complexes have different association/dissociation constants, causing one enantiomer to travel through the column more slowly than the other.

Diagram 3: Principle of Chiral HPLC Separation

Caption: Differential interaction with the CSP leads to separation.

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

Objective: To determine the enantiomeric excess (e.e.) of a sample of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid.

1. Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often a good starting point for carboxylic acids.[16]

-

Mobile Phase: A mixture of hexane/isopropanol with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) is typical for normal-phase chiral separations.

-

Reference Standards: Certified pure (S)-enantiomer and racemic mixture.

-

Sample: Dissolved in the mobile phase at ~1 mg/mL.

2. Method Parameters (Example):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 90:10 Hexane:Isopropanol + 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

3. Procedure:

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Reference Injections:

-

Inject the (S)-enantiomer standard to determine its retention time (t₁).

-

Inject the racemic mixture. Two peaks of approximately equal area should be observed. Confirm the retention time of the first peak is t₁ and identify the retention time of the (R)-enantiomer (t₂). Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is desired for baseline separation.

-

-

Sample Injection: Inject the sample to be analyzed.

-

Data Analysis:

-

Integrate the peak areas for the (S)-enantiomer (Area₁) and the (R)-enantiomer (Area₂).

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

-

4. Causality & Self-Validation:

-

Why an acidic modifier? TFA helps to suppress the ionization of the carboxylic acid group, preventing peak tailing and improving peak shape.

-

Why inject standards first? This is a critical self-validating step. It confirms peak identity and ensures the system is capable of separating the enantiomers before analyzing the unknown sample.[8]

Polarimetry: Quantifying Optical Rotation

Protocol 2: Optical Rotation Measurement

Objective: To measure the specific rotation of the (S)-enantiomer.

1. Instrumentation & Materials:

-

Polarimeter with a sodium lamp (D-line, 589 nm).

-

Polarimeter cell (path length, l, typically 1 dm).

-

High-purity solvent (e.g., Ethanol).

-

Analytical balance.

2. Procedure:

-

Prepare Sample: Accurately weigh a known mass of the (S)-enantiomer and dissolve it in a precise volume of solvent to get a known concentration (c, in g/mL).

-

Calibrate: Fill the polarimeter cell with the pure solvent and zero the instrument. This is the blank reading.

-

Measure: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (αobs).

-

Calculate Specific Rotation [α]: [α]ᵀλ = α_obs / (c * l) Where T is the temperature and λ is the wavelength of light.

3. Causality & Self-Validation:

-

Why control temperature and concentration? Specific rotation is dependent on these parameters.[17] Reporting them is essential for reproducibility. The blank measurement corrects for any rotation caused by the solvent or the cell itself.

Differential Scanning Calorimetry (DSC): Thermal Fingerprinting

Protocol 3: Comparative Thermal Analysis

Objective: To compare the melting behavior of the (S)-enantiomer and the racemic mixture.

1. Instrumentation & Materials:

-

Differential Scanning Calorimeter (DSC).

-

Hermetic aluminum pans and lids.

-

Samples: (S)-enantiomer and racemic mixture (2-5 mg each).

2. Procedure:

-

Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh the sample into an aluminum pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

-

Thermal Program:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

-

-

Data Analysis:

-

Analyze the resulting thermogram.

-

For the (S)-enantiomer, identify the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).

-

For the racemic mixture, analyze the thermogram for single or multiple thermal events (e.g., a eutectic melt followed by the melt of the excess enantiomer) and compare the temperatures and enthalpies to the pure enantiomer.[11]

-

3. Causality & Self-Validation:

-

Why a hermetic pan? It prevents mass loss due to sublimation or evaporation, which would invalidate the enthalpy measurement.

-

Why calibrate with indium? Using a standard with a known, sharp melting point and enthalpy ensures the instrument is providing accurate and reliable data.[12]

Conclusion

The distinction between (S)-2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid and its racemic mixture is far from academic. While chemically similar in an achiral world, they are distinct entities from a biological and regulatory perspective. The pure enantiomer possesses unique chiroptical and thermal properties and, most importantly, is expected to have a specific pharmacological and toxicological profile. The racemic mixture, conversely, is optically inert and represents a combination of two distinct pharmacological agents.

For drug development professionals, the message is unequivocal: a thorough, stereospecific investigation is not optional but a fundamental requirement for developing safe and effective medicines. The methodologies outlined in this guide—chiral HPLC, polarimetry, and DSC—form the essential toolkit for dissecting the stereochemical composition and properties of any chiral drug candidate, paving the way for rational drug design and informed clinical development.

References

-

(PDF) Pharmacological Significance of Stereoisomerism. - ResearchGate. [Link]

-

Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. [Link]

-

Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. [Link]

-

A review of drug isomerism and its significance - PMC. [Link]

-

STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY - IIP Series. [Link]

-

The Secrets to Mastering Chiral Chromatography - RotaChrom. [Link]

-

Absolute optical chiral analysis using cavity-enhanced polarimetry - GSI Repository. [Link]

-

FDA issues flexible policy on chiral drugs - ACS Publications - American Chemical Society. [Link]

-

Pharmaceutical importance of stereochemistry | PPTX - Slideshare. [Link]

-

14.3: Chiral Chromatography - Chemistry LibreTexts. [Link]

-

Chiral column chromatography - Wikipedia. [Link]

-

Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography - OMICS International. [Link]

-

Chiral Bioequivalence – An Explainer - Chiralpedia. [Link]

-

Development of New Stereoisomeric Drugs May 1992 - FDA. [Link]

-

Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed. [Link]

-

Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter | Journal of Chemical Education - ACS Publications. [Link]

-

Fundamentals of Chirality - Chemistry LibreTexts. [Link]

-

Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation - YouTube. [Link]

-

Determination of enantiomeric excess. [Link]

-

Chiral Molecules: Properties, Synthesis and Analysis - MDPI. [Link]

-

Chiral Spectroscopy of Nanostructures | Accounts of Chemical Research - ACS Publications. [Link]

-

Differential scanning calorimetry curves of melting of an enantiomeric... - ResearchGate. [Link]

-

The Positive Outlooks of Studying Negatively-Charged Chiral Molecules. [Link]

-

FDA's policy statement for the development of new stereoisomeric drugs. - Semantic Scholar. [Link]

-

Chapter 2: Fundamentals of Chiral Spectroscopy - Books. [Link]

-

Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation - ACS Publications. [Link]

-

Chiral Drugs: An Overview - PMC. [Link]

-

Deracemizing Racemic Compounds - Radboud Repository. [Link]

-

Organic Syntheses Procedure. [Link]

-

2 - Supporting Information. [Link]

-

Contents Generic Methods for Monomer Synthesis - The Royal Society of Chemistry. [Link]

- WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives - Google P

-

tert-butyl 2-bromo-3-oxobutanoate - Chemical Synthesis Database. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. [Link]

-

2-Bromobutyric acid - Wikipedia. [Link]

-

2-bromo-4-(tert-butoxy)-4-oxobutanoic acid - PubChemLite. [Link]

-

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid | C6H9BrO4 - PubChem. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. [Link]

-

tert-butyl 2-bromo-2-methyl-3-oxobutanoate - C9H15BrO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

4-(TERT-BUTOXY)-4-OXOBUTANOIC ACID | CAS 15026-17-2 - Matrix Fine Chemicals. [Link]

-

Chiral HPLC Separations - Phenomenex. [Link]

-

5.9: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

-

Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. [Link]

-

Preparation of tert-Butyl bromide (2-bromo-2-methylpropane) - PrepChem.com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]

- 7. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 17. Determination of enantiomeric excess [ch.ic.ac.uk]

Methodological & Application

Application Notes and Protocols: Synthesis of Aspartic Acid Derivatives Using 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid

Introduction

Aspartic acid and its derivatives are fundamental building blocks in the fields of medicinal chemistry, peptide synthesis, and drug development. Their presence in a molecule can significantly influence its biological activity, solubility, and pharmacokinetic properties. The strategic introduction of the aspartic acid moiety often requires the use of protected intermediates to ensure regioselectivity and avoid unwanted side reactions. One such key intermediate is 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, a versatile reagent that allows for the controlled formation of carbon-nitrogen and carbon-carbon bonds at the α-position of the aspartic acid backbone.

This guide provides an in-depth exploration of the synthesis of aspartic acid derivatives using this bromo-tert-butyl ester precursor. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven experimental protocols, and discuss the critical aspects of reaction optimization, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Strategic Advantage of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid

The utility of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid lies in its dual functionality. The bromine atom at the α-position serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl ester protects the β-carboxylic acid. This protection is crucial as it prevents the carboxyl group from interfering with the desired substitution reaction and can be selectively removed under acidic conditions without affecting other sensitive functional groups.[1][2] The tert-butyl group also enhances the solubility of the molecule in organic solvents, facilitating homogenous reaction conditions.[3]

Core Synthetic Transformation: Nucleophilic Substitution

The primary reaction employing 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is nucleophilic substitution, typically following an SN2 mechanism.[4][5] In this reaction, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new bond.

Mechanistic Insights

The SN2 reaction is a single-step process where bond formation and bond-breaking occur simultaneously.[4] The rate of this reaction is dependent on the concentration of both the substrate (2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid) and the nucleophile. The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[6]

Caption: SN2 mechanism for the synthesis of aspartic acid derivatives.

Common Nucleophiles and Their Applications

A wide array of nucleophiles can be employed to generate diverse aspartic acid derivatives with applications in various research areas.

| Nucleophile Type | Example | Resulting Derivative | Application Area |

| Amines | Primary & Secondary Amines | N-substituted Aspartic Acid Derivatives | Peptide mimetics, enzyme inhibitors |

| Azides | Sodium Azide | Azido-aspartic Acid Derivatives | Click chemistry, bioconjugation |

| Thiolates | Sodium Thiophenoxide | S-Aryl-cysteine Derivatives | Enzyme mechanism probes |

| Carbanions | Malonic Ester Enolates | Substituted Glutamic Acid Analogs | Neurotransmitter research |

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and desired product.

Protocol 1: General Procedure for the N-Alkylation of a Primary Amine

This protocol describes the synthesis of an N-substituted aspartic acid derivative via the reaction of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid with a primary amine.

Materials:

-

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid

-

Primary amine (e.g., Benzylamine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF, add the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).

-

Add a solution of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid (1.2 eq) in anhydrous DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aspartic acid derivative.

Caption: Workflow for N-alkylation of a primary amine.

Protocol 2: Deprotection of the Tert-Butyl Ester

The tert-butyl protecting group is typically removed under acidic conditions to yield the free carboxylic acid.

Materials:

-

Tert-butyl protected aspartic acid derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the tert-butyl protected aspartic acid derivative in a 1:1 mixture of TFA and DCM.[7]

-

Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product can be purified by recrystallization or chromatography.[8][9]

Note on Deprotection: For substrates sensitive to strong acid, milder deprotection methods can be employed, such as using ferric chloride (FeCl₃) in dichloromethane.[1]

Stereochemical Considerations

When synthesizing chiral aspartic acid derivatives, controlling the stereochemistry at the α-carbon is paramount. If the starting 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is racemic, the product will also be a racemic mixture. For stereoselective synthesis, one can either start with an enantiomerically pure bromo-acid or employ a chiral auxiliary.[10][11] The SN2 reaction proceeds with inversion of configuration at the stereocenter. Therefore, if starting with the (S)-enantiomer of the bromo-acid, the resulting product will have the (R)-configuration, and vice-versa.

Purification and Characterization

Purification of aspartic acid derivatives can be achieved through various chromatographic techniques, including flash column chromatography and preparative HPLC.[12][13] The choice of method depends on the polarity and stability of the compound.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the synthesized derivative.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Reaction Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |

| Poor nucleophilicity of the amine | Use a stronger, non-nucleophilic base (e.g., DBU).[14] | |

| Steric hindrance | Use a less hindered amine or a higher reaction temperature. | |

| Formation of Side Products | Elimination reaction (E2) | Use a less sterically hindered base and lower reaction temperature. |

| Di-alkylation of primary amine | Use an excess of the primary amine. | |

| Difficulty in Purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. Consider reverse-phase HPLC. |

Conclusion

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a highly valuable and versatile reagent for the synthesis of a wide range of aspartic acid derivatives. Its strategic use allows for the efficient and controlled introduction of various functionalities at the α-position. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can successfully synthesize novel aspartic acid derivatives for applications in drug discovery and chemical biology.

References

-

Jana, S., & Ghorai, P. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6856–6863. [Link]

-

LookChem. (n.d.). L-Aspartic acid 4-tert-butyl ester. Retrieved from [Link]

- Uchiyama, T., & Kato, T. (1990). Method for purifying aspartic acid. U.S. Patent No. 4,922,011. Washington, DC: U.S.

-

Neumann, H., et al. (2021). A Cyanopyridiniumylide-Based Protecting Group for Aspartic Acid that Prevents Aspartimide Formation. ChemRxiv. [Link]

- Lee, J. H., & Kim, D. H. (1992). Method for Purifying N-benzoyl-L-Aspartan.

-

Li, Y., et al. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Molecules, 29(19), 4589. [Link]

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]

-

Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]

-

Tran, V. H., Nguyen, A. T., & Kim, H. K. (2023). Chemoenzymatic synthesis and pharmacological characterization of functionalized aspartate analogues as novel excitatory amino acid transporter inhibitors. Journal of Organic Chemistry, 88(19), 13291-13302. [Link]

-

da Silva, A. C., et al. (2015). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Tetrahedron Letters, 56(51), 7083-7085. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

Clark, J. (2023). Nucleophilic Substitution Reactions. LibreTexts Chemistry. [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

-

Zhang, Y., et al. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

-

Wang, Y., et al. (2023). Specific Extraction of Aspartic Acid and Tyrosine with Aqueous Two-phase Systems Formed by Hydrophilic Organic Solvent and Monomeric Sugars. Journal of Chemical Technology & Biotechnology, 98(11), 2821-2829. [Link]

-

Looper, R. E., & Williams, R. M. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenyl-morpholin-2-one. Organic Syntheses, 89, 394-403. [Link]

-

Leconte, S. T. (2001). The stereoselective synthesis of β-branched α-amino acid derivatives via organoboranes. Purdue University e-Pubs. [Link]

-

Bar-Ziv, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35051-35055. [Link]

-

Vicario, J., et al. (2022). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Molecules, 27(22), 8024. [Link]

-

Zhang, J., et al. (2015). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 33(4), 435-439. [Link]

-

University of Guelph. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Oxford University Press. (2023). Reactions with nucleophiles. Science Trove. [Link]

-

PubChemLite. (n.d.). 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid. Retrieved from [Link]

-

University College London. (n.d.). Mechanisms of nucleophilic substitution. UCL Discovery. [Link]

-

Padwa, A. (Ed.). (2008). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]

-

Fülöp, F., et al. (2014). Stereoselective synthesis of perillaldehyde-based chiral β-amino acid derivatives through conjugate addition of lithium amides. Beilstein Journal of Organic Chemistry, 10, 2806-2813. [Link]

Sources

- 1. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]

- 9. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]

- 10. "The stereoselective synthesis of β-branched α-amino acid derivatives v" by Jeremy Todd Cooper [docs.lib.purdue.edu]

- 11. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]

- 12. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 14. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocycles from 2-Bromo-4-tert-butyl Succinate Intermediates

Introduction: The Versatility of Succinate Scaffolds in Heterocyclic Chemistry

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and drug development, forming the core of a vast array of pharmaceuticals. Among the myriad of synthetic precursors, functionalized succinates offer a versatile four-carbon framework amenable to a variety of cyclization strategies. This guide focuses on the utility of a specific, strategically designed intermediate: the mono-tert-butyl ester of 2-bromosuccinic acid. The presence of the bromine atom at the α-position provides a reactive handle for nucleophilic substitution, while the sterically bulky tert-butyl ester group can direct reactivity and is readily removed under acidic conditions, offering an orthogonal deprotection strategy. This combination of features makes 2-bromo-4-tert-butyl succinate a powerful intermediate for the divergent synthesis of several important classes of heterocycles, including γ-butyrolactones, pyrrolidinones, and pyridazinones.

This document provides a comprehensive overview of the preparation of this key intermediate and detailed protocols for its conversion into various heterocyclic systems. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the rationale to adapt and optimize these procedures for their specific synthetic targets.

PART 1: Preparation of the Key Intermediate: 2-Bromo-4-tert-butyl Succinate

The synthesis of the target intermediate is a two-step process, beginning with the selective mono-esterification of succinic anhydride, followed by α-bromination.

Synthesis of Mono-tert-butyl Succinate

The selective mono-esterification of a symmetric anhydride like succinic anhydride can be achieved by reacting it with one equivalent of an alcohol. The use of tert-butanol, in this case, provides the desired mono-tert-butyl succinate. This reaction is typically catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Protocol 1: Synthesis of Mono-tert-butyl Succinate [1]

-

To a solution of succinic anhydride (1.0 eq) in toluene, add tert-butanol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reflux the reaction mixture for 24-48 hours, monitoring the disappearance of the succinic anhydride by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tert-butyl succinate.

-

Purify the product by recrystallization or column chromatography.

α-Bromination of Mono-tert-butyl Succinate

The α-position of the carboxylic acid in mono-tert-butyl succinate can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions.[2][3][4][5] The reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from the carbon alpha to the carbonyl group, followed by reaction with NBS to propagate the chain.

Reaction Scheme:

Protocol 2: Synthesis of 2-Bromo-4-tert-butyl Succinate

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 100W lamp), dissolve mono-tert-butyl succinate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux and irradiate with the light source.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-bromo-4-tert-butyl succinate can be purified by column chromatography.

PART 2: Synthesis of Heterocycles

The 2-bromo-4-tert-butyl succinate intermediate is a versatile precursor for various heterocyclic systems. The following sections detail the synthesis of γ-butyrolactones, pyrrolidinones, and pyridazinones.

Synthesis of γ-Butyrolactones via Intramolecular Cyclization

The synthesis of γ-butyrolactones from 2-bromo-4-tert-butyl succinate can be achieved in a two-step sequence. First, the carboxylic acid is reduced to the corresponding primary alcohol. This is followed by a base-mediated intramolecular cyclization, where the alkoxide attacks the carbon bearing the bromine atom in an SN2 fashion to form the lactone ring.

Workflow Diagram:

Caption: Workflow for the synthesis of γ-butyrolactones.

Protocol 3: Two-Step Synthesis of γ-Butyrolactones

Step A: Reduction of the Carboxylic Acid

-

Dissolve 2-bromo-4-tert-butyl succinate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tert-butyl 3-bromo-4-hydroxybutanoate, which can be used in the next step without further purification.

Step B: Intramolecular Cyclization

-

Dissolve the crude alcohol from the previous step in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a strong base, such as sodium hydride (NaH, 1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting γ-butyrolactone derivative by column chromatography.

Mechanistic Insight: The cyclization proceeds via an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This SN2 reaction results in the formation of the five-membered lactone ring.[6][7][8][9]

Synthesis of Pyrrolidin-2-ones via Reaction with Primary Amines

Pyrrolidin-2-ones (also known as γ-lactams) can be synthesized in a one-pot reaction from 2-bromo-4-tert-butyl succinate and a primary amine. The reaction likely proceeds through an initial SN2 reaction of the amine at the α-bromo position, followed by an intramolecular amidation to form the five-membered ring.

Reaction Mechanism Diagram:

Caption: Proposed mechanism for pyrrolidin-2-one synthesis.

Protocol 4: Synthesis of N-Substituted Pyrrolidin-2-ones [10][11][12]

-

In a sealed tube, dissolve 2-bromo-4-tert-butyl succinate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add the primary amine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-substituted pyrrolidin-2-one derivative by column chromatography.

Table 1: Representative Examples of Pyrrolidin-2-one Synthesis

| Entry | Primary Amine (R-NH2) | Product | Typical Yield (%) |

| 1 | Benzylamine | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid tert-butyl ester | 75-85 |

| 2 | Aniline | 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid tert-butyl ester | 60-70 |

| 3 | Cyclohexylamine | 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid tert-butyl ester | 70-80 |

Synthesis of Pyridazinones via Condensation with Hydrazines

The synthesis of pyridazinones from 2-bromo-4-tert-butyl succinate requires a multi-step approach. A plausible route involves the conversion of the succinate derivative into a 1,4-dicarbonyl compound, which can then undergo condensation with hydrazine or its derivatives. An alternative, more direct approach could involve the reaction with a hydrazine followed by an oxidation step. Here, we propose a route via an intermediate γ-ketoester.

Workflow Diagram:

Caption: A potential pathway for pyridazinone synthesis.

Protocol 5: Synthesis of Pyridazinones via a γ-Ketoester Intermediate [13][14]

Step A: Synthesis of the γ-Ketoester

-

This step requires the conversion of the carboxylic acid functionality of the 2-bromo-4-tert-butyl succinate into a ketone. This can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an organocuprate or through a Weinreb amide intermediate. A detailed protocol for this transformation is beyond the scope of this note but can be found in standard organic synthesis literature.

Step B: Condensation with Hydrazine

-

Dissolve the γ-ketoester (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (1.1 eq).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the formation of the pyridazinone by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Mechanistic Rationale: The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl, leading to the formation of the six-membered pyridazinone ring after the elimination of water and tert-butanol.

Conclusion and Future Perspectives

The 2-bromo-4-tert-butyl succinate intermediate serves as a versatile and valuable building block for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to access γ-butyrolactones, pyrrolidinones, and pyridazinones. The strategic placement of the bromo group and the tert-butyl ester allows for a variety of subsequent chemical manipulations, opening up avenues for the creation of diverse chemical libraries for drug discovery and development. Further exploration of the reactivity of this intermediate, for instance, in transition-metal-catalyzed cross-coupling reactions or in the synthesis of other heterocyclic systems, promises to be a fruitful area of research.

References

-

Beilstein Journal of Organic Chemistry, 2017, vol. 13, p. 2428 - 2441. [Link]

-

Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. The Journal of Organic Chemistry, 66(18), 6207–6208. [Link]

-

Norris, P. (n.d.). Nucleophilic Substitution. Youngstown State University. [Link]

-

Wikipedia contributors. (2024, January 29). Nucleophilic substitution. In Wikipedia, The Free Encyclopedia. [Link]

-